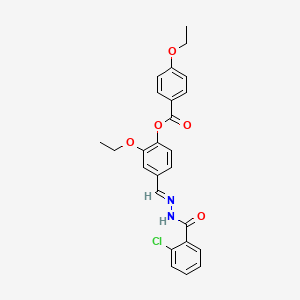
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and isobutylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Substitution Reactions: The phenyl and isobutylphenyl groups are introduced via electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and are conducted under controlled temperatures to ensure selectivity.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis steps sequentially.
Continuous Flow Chemistry: Employing continuous reactors to enhance efficiency and scalability. This method allows for better control over reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine
Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for its anti-inflammatory and analgesic properties.
Biochemistry: It can be used to study enzyme interactions and inhibition mechanisms.
Industry
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism by which 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation and pain, potentially inhibiting cyclooxygenase (COX) enzymes similar to nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propanoic acid, a well-known NSAID.
Ketoprofen: 2-(3-Benzoylphenyl)propanoic acid, another NSAID with similar anti-inflammatory properties.
Uniqueness
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its pyrazole ring structure, which can confer different pharmacokinetic and pharmacodynamic properties compared to other NSAIDs. This structural difference may result in varied biological activity and therapeutic potential.
Propriétés
Numéro CAS |
618102-88-8 |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
5-[4-(2-methylpropyl)phenyl]-2-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)12-15-8-10-16(11-9-15)18-13-19(20(23)24)22(21-18)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H,23,24) |
Clé InChI |
XVBPCSNPDLURHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-({6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoate](/img/structure/B12014035.png)
![2-Methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12014036.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12014044.png)

![4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B12014061.png)

![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12014080.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12014084.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12014092.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014100.png)

![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014108.png)
![((5E)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12014121.png)
